3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
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Overview
Description
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonyl fluoride functional group
Mechanism of Action
Target of Action
Trifluoromethylpyridine derivatives have been noted for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may interact with biological targets related to pest physiology.
Mode of Action
It is known that trifluoromethylpyridines can participate in suzuki–miyaura cross-coupling reactions . In these reactions, the trifluoromethylpyridine acts as an organoboron reagent, participating in carbon–carbon bond-forming reactions . This could potentially alter the structure of target molecules, leading to changes in their function.
Biochemical Pathways
The compound’s potential use in suzuki–miyaura cross-coupling reactions suggests that it may be involved in the synthesis of complex organic molecules . This could potentially affect a wide range of biochemical pathways, depending on the specific molecules synthesized.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence the compound’s metabolic stability and excretion .
Result of Action
The compound’s potential use in suzuki–miyaura cross-coupling reactions suggests that it may be involved in the synthesis of complex organic molecules . This could potentially lead to changes in cellular function, depending on the specific molecules synthesized.
Action Environment
The compound’s use in organic synthesis suggests that factors such as temperature, ph, and the presence of other reactants could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto the pyridine ring. One common method involves the reaction of 3-(trifluoromethyl)pyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Triethylamine, potassium carbonate
Solvents: Dichloromethane, acetonitrile
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound can be used to modify biological molecules, enhancing their stability and activity.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
- 3-(Trifluoromethyl)pyridine-2-sulfonamide
- 2-(Trifluoromethyl)pyridine-3-sulfonyl fluoride
Uniqueness
3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is unique due to the presence of both the trifluoromethyl and sulfonyl fluoride groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other related compounds .
Properties
IUPAC Name |
3-(trifluoromethyl)pyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDVZHHXIGMWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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